Zirconium hydride

Overview

Description

Zirconium hydride is a compound of significant interest due to its application in nuclear reactors, where zirconium alloys are prone to hydrogen uptake. This can lead to hydride precipitation when the hydrogen solubility limit is exceeded, affecting the material's properties and performance. Several phases of zirconium hydrides, including γ, δ, and ε, have been identified since the 1950s, with a new phase named ζ recently discovered, characterized by its trigonal crystal system and coherence with the αZr matrix (Zhao et al., 2008).

Synthesis Analysis

Silica-anchored this compound complexes have been synthesized through controlled hydrogenolysis, showing high reactivity and thermal stability. The synthesis process reflects the complex's ability to react and form under specific conditions, highlighting the importance of the 'solid' ligand surrounding Zr for its properties (Quignard et al., 1994).

Molecular Structure Analysis

The structure of zirconium hydrides has been extensively studied, showing that the formation of precipitated zirconium hydrides is a key factor in hydrogen embrittlement in nuclear reactors. Advanced methods have been used to investigate the structures and thermodynamic properties of various Zr hydrides, revealing new stable structures and providing insights into phase transitions and stability under different conditions (Zhu et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of zirconium hydrides is influenced by their synthesis and structure. Studies have shown the potential for this compound to engage in various chemical reactions, such as with carbon monoxide to yield ethylene, demonstrating the complex's reactivity and potential for chemical transformations (Kulinna et al., 2012).

Physical Properties Analysis

Zirconium hydrides exhibit unique physical properties, including electrical and thermal behavior that differ significantly from pure zirconium. The presence of hydrogen affects the lattice parameters, elastic moduli, and other physical characteristics, with the deuteride forms displaying distinct differences compared to hydrides. These properties are crucial for understanding the material's behavior in nuclear reactors and other applications (Yamanaka et al., 2002).

Chemical Properties Analysis

The electronic structure of this compound has been analyzed to understand its chemical properties better. Studies using molecular orbital methods and comparisons with spectroscopy spectra have provided insights into the net charges, bond orders, and mechanical properties based on electronic structures, offering a deeper understanding of the material's chemical behavior (Yamanaka et al., 2002).

Scientific Research Applications

Identification of New Zirconium Hydride Phase : A new this compound phase, named ζ, was identified, belonging to the trigonal crystal system and coherent with the αZr matrix. This discovery contributes to the understanding of Zirconium alloys used in nuclear power plants (Zhao et al., 2008).

Hydrogen Diffusion and Hydride Precipitation Modeling : The process of hydrogen diffusion and hydride formation in Zirconium alloys, particularly in the context of nuclear industry applications, has been effectively modeled using phase field models, aligning with experimental observations (Ma et al., 2006).

Impact on Mechanical Properties : Hydride formation in Zirconium alloys can deteriorate their mechanical properties, which is a critical consideration in the context of nuclear reactors. The study of intergranular and intragranular hydrides, especially in relation to deformation twins, provides insights into the nucleation and impact on the material's integrity (Kim et al., 2016).

Review of Hydride Precipitation in Zirconium Alloys : A comprehensive review of the nucleation and formation of hydride precipitates in Zirconium alloys, which affect the lifespan of nuclear fuel cladding, was conducted. This included a summary of computational models and their applications in studying hydride precipitation (Bair et al., 2015).

Role in Hydrogen Storage : this compound is an important hydrogen storage material used as a moderator in space nuclear power reactors. Research on the preparation of crack-free this compound has revealed critical insights into temperature effects and phase transformations (Wang et al., 2010).

Hydrogen-Enhanced Degradation and Oxide Effects : The study of Zirconium alloys in the nuclear industry highlighted their susceptibility to hydrogen degradation and oxidation, affecting stability and mechanical strength. Understanding these processes is crucial for safety in hypothetical nuclear accidents (Zieliński & Sobieszczyk, 2011).

Mechanism of Action

Target of Action

Zirconium hydride is an alloy made by combining zirconium and hydrogen . The primary target of this compound is the zirconium atom crystal lattice . Hydrogen acts as a hardening agent, preventing dislocations in the zirconium atom crystal lattice from sliding past one another .

Mode of Action

This compound interacts with its target, the zirconium atom crystal lattice, by preventing dislocations from sliding past one another . This interaction results in the hardening of the zirconium, increasing its strength . Preliminary mechanistic studies have revealed a concerted N–H and B–H activation reaction pathway .

Biochemical Pathways

It plays a significant role in the nuclear industry, where it can affect the mechanical properties of zircaloy matrices .

Pharmacokinetics

It’s worth noting that the density of this compound varies based on the hydrogen content and ranges between 556 and 652 g cm^−3 .

Result of Action

The primary result of this compound’s action is the hardening of zirconium, which increases its strength but also reduces its ductility . This hardening effect has significant implications in the nuclear industry, where this compound can threaten the reliability of fuel assembly and induce failures in cladding tubes and pressure vessels .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and stress. For instance, if this compound contains more than 0.069% hydrogen at this compound making temperatures, it transforms into a body-centred cubic (BCC) structure called β-zirconium . Additionally, hydride reorientation under tensile stress substantially decreases the fracture toughness and increases the ductile-to-brittle transition temperature of Zr alloys .

Safety and Hazards

Future Directions

properties

IUPAC Name |

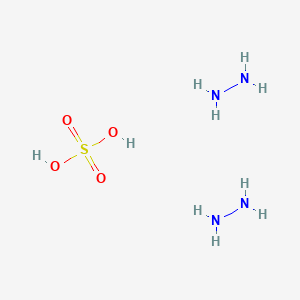

hydride;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Zr.4H/q+4;4*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIPDUIYDSZOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

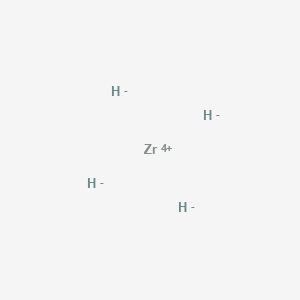

[H-].[H-].[H-].[H-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60911966 | |

| Record name | Zirconium(4+) tetrahydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zirconium hydride appears as a grayish black solid. No reaction with water under normal conditions. Easily ignited and burns with an intense flame. Water will increase the intensity of the fire., Grey-black metallic solid; [Merck Index] Dark grey odorless powder; [MSDSonline] Inert in air and water at room temperature; [Ullmann] | |

| Record name | ZIRCONIUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zirconium hydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

7704-99-6; 11105-16-1, 11105-16-1, 7704-99-6 | |

| Record name | ZIRCONIUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zirconium hydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011105161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium(4+) tetrahydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIRCONIUM HYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHL4O15288 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)